N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine is a chiral compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.
Addition of the Phenyl Group: The phenyl group is added through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can occur at the phenyl group or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-
- 3-Piperidinamine,N-[(2-hydroxyphenyl)methyl]-2-phenyl-
- 3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-benzyl-
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine is unique due to its specific chiral configuration and the presence of both methoxyphenyl and phenyl groups
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3 |
InChI Key |
DTQNEFOKTXXQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |
Synonyms |
3-(2-methoxybenzylamino)-2-phenylpiperidine CP 100,263 CP 100263 CP 99,994 CP 99994 CP-100,263 CP-100263 CP-99,994 CP-99994 |
Origin of Product |
United States |
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